1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
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Overview
Description
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxy group, a methyl group, and a phenylhydrazinyl group attached to a prop-2-en-1-one backbone, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylhydrazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
- 1-(3-Hydroxy-4-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one
- 1-(2-Hydroxy-3-methylphenyl)-3-(2-methylhydrazinyl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
65017-40-5 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methylphenyl)-3-(2-phenylhydrazinyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O2/c1-12-6-5-9-14(16(12)20)15(19)10-11-17-18-13-7-3-2-4-8-13/h2-11,17-18,20H,1H3 |
InChI Key |
BPJBMHJDIWLCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C=CNNC2=CC=CC=C2)O |
Origin of Product |
United States |
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